

(±)-Heraclenol: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(±)-Heraclenol**

Cat. No.: **B3422582**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

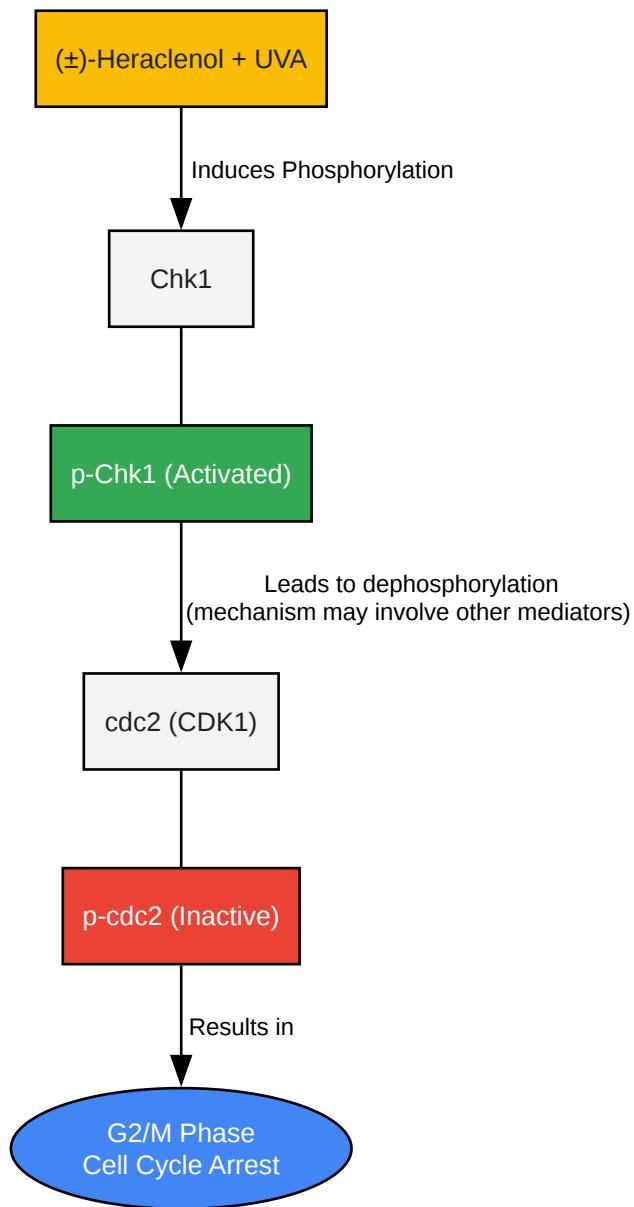
(±)-Heraclenol, a naturally occurring furanocoumarin, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of **(±)-Heraclenol** and delves into its biological activity, with a particular focus on its effects on melanoma cells. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and presents a putative signaling pathway for its observed effects on the cell cycle.

Physicochemical Properties

(±)-Heraclenol is a racemic mixture of a furanocoumarin derivative. Its fundamental molecular properties are essential for understanding its chemical behavior and for its application in experimental settings.

Property	Value	Citation
Molecular Formula	C ₁₆ H ₁₆ O ₆	[1] [2] [3] [4] [5]
Molecular Weight	304.29 g/mol	[1] [2] [3] [4]

Biological Activity and Mechanism of Action


(±)-Heraclenol has demonstrated notable biological effects, particularly in the context of cancer research. It has been identified as an inhibitor of proliferation in melanoma cells. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.

One of the key events in this process is the modulation of critical cell cycle regulatory proteins. It has been reported that in the presence of UVA, Heraclenol increases the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduces the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The activation of Chk1 is a key step in initiating this checkpoint. Activated Chk1 can, in turn, influence the activity of the cdc2/Cyclin B1 complex, which is the master regulator of entry into mitosis. The inhibitory phosphorylation of cdc2 prevents its activation and halts the cell cycle at the G2/M transition.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **(±)-Heraclenol**-induced G2/M cell cycle arrest in melanoma cells, based on the available data and the known mechanisms of G2/M checkpoint control.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **(±)-Heraclenol** in melanoma cells.

Experimental Protocols

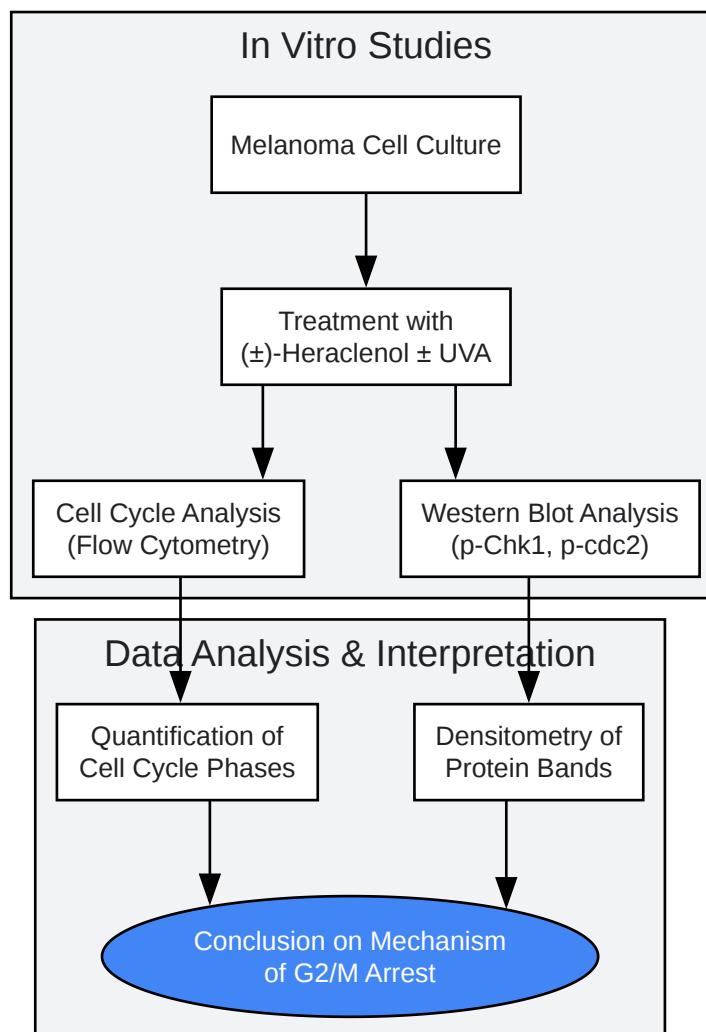
To investigate the effects of **(±)-Heraclenol** on the G2/M cell cycle checkpoint and the phosphorylation status of Chk1 and cdc2, the following experimental protocols can be employed.

Cell Culture and Treatment

- Cell Line: Human melanoma cell lines (e.g., A375, SK-MEL-28).
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with varying concentrations of **(±)-Heraclenol**. For experiments involving UVA, irradiate the cells with a controlled dose of UVA light immediately after the addition of Heraclenol. Include a vehicle-treated control group (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

- Harvesting: After the desired treatment period (e.g., 24, 48 hours), harvest the cells by trypsinization.
- Fixation: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and fix them in 70% ethanol at -20°C overnight.
- Staining: Rehydrate the cells in PBS and then stain with a solution containing propidium iodide (PI) and RNase A in the dark.
- Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases can be quantified using appropriate software.


Western Blot Analysis for Protein Phosphorylation

- Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies specific for phospho-Chk1 (e.g., Ser345), total Chk1, phospho-cdc2 (e.g., Thr161), and total cdc2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative band intensities can be quantified using densitometry software.

Experimental Workflow

The following diagram outlines the logical workflow for investigating the biological effects of (\pm)-**Heraclenol** on melanoma cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chk1 and Wee1 control genotoxic-stress induced G2-M arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. $[(\pm)$ -Heraclenol: A Technical Guide on its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422582#molecular-weight-and-formula-of-heraclenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com